2-Ethyl-1,2,3,6-tetrahydropyridine
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Overview
Description
2-Ethyl-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound belonging to the class of tetrahydropyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom and a double bond. The presence of the ethyl group at the second position of the ring structure distinguishes this compound from other tetrahydropyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,2,3,6-tetrahydropyridine typically involves the condensation of 2-ethylpyridine with suitable reagents under controlled conditions. One common method includes the use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, which facilitates the reaction . The reaction is carried out under reflux conditions in an appropriate solvent, such as acetone, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1,2,3,6-tetrahydropyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the double bond in the ring to yield fully saturated piperidine derivatives.
Substitution: The ethyl group and the nitrogen atom in the ring can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted tetrahydropyridines depending on the reagents used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research has shown its potential as an anticancer and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-Ethyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,2,3,4-Tetrahydropyridine: Lacks the ethyl group and has different reactivity and biological activity.
1,2,3,6-Tetrahydropyridine: Similar structure but without the ethyl group, leading to different chemical properties.
2,3,4,5-Tetrahydropyridine: Another isomer with distinct reactivity and applications.
Uniqueness: 2-Ethyl-1,2,3,6-tetrahydropyridine is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other fields .
Properties
Molecular Formula |
C7H13N |
---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
2-ethyl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C7H13N/c1-2-7-5-3-4-6-8-7/h3-4,7-8H,2,5-6H2,1H3 |
InChI Key |
IEWLTURLLZDSSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC=CCN1 |
Origin of Product |
United States |
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